molecular formula C18H22FN3O3S B2697105 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797846-35-5

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2697105
CAS No.: 1797846-35-5
M. Wt: 379.45
InChI Key: CWXMVGHMMSZOBV-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22FN3O3S and its molecular weight is 379.45. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a complex organic molecule that incorporates a pyrazole moiety and an azetidine structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure

The molecular formula of the compound is C16H20FN3OSC_{16}H_{20}FN_3OS. The structure features a 4-fluorophenyl group attached to a pyrazole ring, which is further linked to an azetidine moiety containing an isobutylsulfonyl substituent. This unique combination of functional groups is expected to contribute to its biological activity.

Biological Activity Overview

The biological activities of compounds containing pyrazole and azetidine rings have been widely studied. These compounds are known for their anti-inflammatory, anti-diabetic, anti-cancer, and analgesic properties. The specific compound has shown promise in several areas:

1. Anti-Diabetic Activity

Research indicates that pyrazole derivatives can exhibit significant anti-diabetic effects. In a study evaluating various pyrazole-containing compounds, some demonstrated remarkable anti-hyperglycemic activity, potentially due to their ability to modulate glucose metabolism and improve insulin sensitivity .

2. Anti-Inflammatory Properties

Compounds with azetidine structures have been reported to possess anti-inflammatory effects. The incorporation of the isobutylsulfonyl group may enhance this activity by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

3. Anticancer Potential

The presence of the pyrazole ring is associated with anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The compound's ability to target specific molecular pathways may make it a candidate for further development in cancer therapeutics .

The mechanisms through which this compound exerts its biological effects can be attributed to several factors:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of enzymes involved in metabolic pathways, including those regulating glucose levels and inflammatory responses.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.
  • Cytokine Regulation : By modulating the expression of cytokines, the compound may help in reducing inflammation and improving metabolic profiles in diabetic models.

Case Studies

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityFindings
Pyrazole derivativesAnti-diabeticShowed significant reduction in blood glucose levels in diabetic rats.
Azetidine derivativesAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Pyrazole analogsAnticancerInduced apoptosis in breast cancer cell lines through p53 activation.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-13(2)12-26(24,25)17-9-21(10-17)18(23)11-22-8-15(7-20-22)14-3-5-16(19)6-4-14/h3-8,13,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXMVGHMMSZOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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